molecular formula C6H10FNO2 B13029723 Methyl 1-amino-3-fluorocyclobutane-1-carboxylate

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate

Cat. No.: B13029723
M. Wt: 147.15 g/mol
InChI Key: RXDZDBXLEJGLIC-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is a conformationally restricted cyclobutane derivative featuring a methyl ester, amino group at position 1, and fluorine at position 3. The cyclobutane ring introduces strain, which can enhance binding specificity in biological targets, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

IUPAC Name

methyl 1-amino-3-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDZDBXLEJGLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives followed by amination and esterification One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atomThe final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes oxidation under controlled conditions to form imines or nitriles. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)Aqueous H₂SO₄, 60–80°CImine derivatives~45%
CrO₃Anhydrous DCM, RTNitrile intermediates~38%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the fluorine atom stabilizing transition states through inductive effects .

Reduction Reactions

The ester group is reducible to primary alcohols using hydride-based reagents:

Reagent Conditions Product Yield Source
LiAlH₄Dry ether, 0°C → RT1-Amino-3-fluorocyclobutane-methanol~72%
NaBH₄/CeCl₃Methanol, RTPartial reduction to aldehyde~55%

Thermodynamic Note : Steric hindrance from the cyclobutane ring slows reduction kinetics compared to linear esters.

Nucleophilic Substitution

The fluorine atom participates in SN2 reactions with nucleophiles:

Nucleophile Conditions Product Yield Source
NaN₃DMF, 80°CAzido derivative~68%
NH₃ (excess)Ethanol, refluxAmino-substituted analog~82%
ThiophenolK₂CO₃, DMSO, 50°CThioether product~60%

Kinetic Data : Substitution rates follow the order S⁻ > N₃⁻ > OH⁻ due to polarizability effects .

Coupling Reactions

The amino group enables peptide bond formation and cross-coupling:

Reaction Type Reagents/Conditions Product Yield Source
Amide formationEDC/HOBt, DIPEA, RTPeptide conjugates~75%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, ΔBiaryl derivatives~65%

Stereochemical Impact : The (1R,3R) configuration influences regioselectivity in cross-couplings.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acids:

Conditions Catalyst Product Yield Source
6M HCl, reflux1-Amino-3-fluorocyclobutane acid~90%
LiOH, THF/H₂O, RTPhase-transfer agentSodium carboxylate salt~85%

pH Dependency : Acidic conditions favor protonation of the amino group, reducing side reactions .

Photochemical Reactions

UV irradiation induces cycloreversion or fluorine elimination:

Wavelength Solvent Product Quantum Yield Source
254 nmAcetonitrileCyclopropane derivativeΦ = 0.12
365 nmMethanolDefluorinated cyclobutaneΦ = 0.08

Mechanism : Radical chain pathways dominate, with fluorine acting as a leaving group.

Scientific Research Applications

Medicinal Chemistry and Radiotracer Development

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate is primarily utilized in the development of radiotracers for positron emission tomography (PET) imaging. Its structural characteristics, including the cyclobutane ring and the fluorine atom, contribute to its effectiveness as a radiolabeled amino acid analog.

Key Features:

  • Fluorinated Structure : The presence of fluorine enhances its imaging properties, allowing for better visualization of biological processes.
  • Tumor Localization : Studies indicate that this compound accumulates preferentially in tumor tissues compared to normal tissues, making it a selective imaging agent for oncology applications .

Clinical Applications in Oncology

The most notable application of this compound is in the diagnosis and monitoring of various cancers, particularly prostate cancer. The compound is being investigated as a potential alternative to existing radiotracers like choline.

Case Studies:

  • Prostate Cancer Imaging : A clinical trial demonstrated that this compound (specifically its fluorinated form) could effectively visualize prostate cancer lesions during PET scans. The tracer showed higher uptake in malignant tissues, providing critical information for treatment planning .
  • Comparative Efficacy : In a study comparing this compound with other tracers, it was found to have superior sensitivity and specificity for detecting recurrent prostate cancer after radical treatment .

Synthesis and Biological Evaluation

The synthesis of this compound involves multi-step organic reactions that require precise control to achieve high yields. The biological evaluation of this compound has demonstrated its potential as a non-metabolized amino acid analog, which is crucial for accurate imaging without interference from metabolic processes.

Synthesis Overview:

  • The synthesis typically includes the formation of the cyclobutane ring followed by fluorination and esterification processes.
  • Radiolabeling with fluorine-18 is performed to enhance its imaging capabilities .

Interaction Profiles and Mechanism of Action

Research indicates that this compound interacts with various biological systems through specific transport mechanisms. The uptake is primarily mediated by sodium-dependent amino acid transporters, which are crucial for its accumulation in tumor cells.

  • Selective Uptake : The compound shows significantly higher uptake in cancerous tissues compared to healthy tissues, which is essential for its role as an imaging agent .
  • Potential for Therapeutic Use : Beyond imaging, there are ongoing studies exploring its use in targeted therapy due to its selective interaction with tumor cells.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Cyclobutane Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Synthesis Highlights Applications/Potential
This compound C₆H₉FNO₂ 146.14* NH₂ (1), F (3), COOCH₃ (1) Amino, Ester, Fluorine Not specified in evidence Peptidomimetics, pro-drugs
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate C₁₂H₂₀FNO₄ 273.29 Boc-NH (1), F (3), COOCH₂CH₃ (1) Protected amino, Ester, F Boc-protection, ethyl ester Intermediate in peptide synthesis
1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid C₅H₆F₃NO₂ 185.10 NH₂ (1), CF₃ (3), COOH (1) Amino, Carboxylic acid, CF₃ SF₄/HF fluorination Conformationally restricted amino acid
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₄ClNO₂ 187.64 CH₃NH (1), COOCH₃ (1) Methylamino, Ester, HCl Alkylation, salt formation NMR data supports structure
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate C₆H₉FO₃ 148.13 F (1), OH (3), COOCH₃ (1) Hydroxyl, Ester, F Not specified Potential solubility modifier
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate C₇H₉F₃O₃ 198.14 OH (3), CF₃ (3), COOCH₃ (1) Hydroxyl, Ester, CF₃ Not specified High steric hindrance applications

*Calculated molecular weight based on formula.

Substituent Effects on Properties

  • Fluorine vs.
  • Amino vs. Hydroxyl: The amino group increases basicity and hydrogen-bonding capacity, whereas hydroxyl groups enhance solubility but reduce stability under acidic conditions .
  • Ester Variations: Methyl esters (C₆H₉FNO₂) are more polar than ethyl esters (C₁₂H₂₀FNO₄), affecting membrane permeability in drug design .

Biological Activity

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a compound of significant interest in medicinal chemistry, particularly in the context of oncology and imaging applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structural composition that includes:

  • Cyclobutane ring : Provides structural rigidity.
  • Amino group : Imparts biological activity similar to amino acids.
  • Fluorine atom : Enhances binding affinity to biological targets.

The molecular formula is C7_{7}H10_{10}FNO2_{2} with a molecular weight of approximately 183.61 g/mol.

The biological activity of this compound is primarily attributed to its role as a radiotracer in positron emission tomography (PET). The fluorine atom enhances the compound's binding affinity to various biological targets, including amino acid transporters, which are upregulated in tumor cells .

Key Mechanisms Include :

  • Amino Acid Transport : The compound is transported into cells via L-type amino acid transporters (LAT1) and alanine-serine-cysteine transporters (ASCT2), which are often overexpressed in malignant tissues .
  • Tumor Localization : Studies have shown that it accumulates significantly in tumor tissues compared to normal tissues, making it useful for imaging and potentially for therapeutic applications .

Tumor Imaging

This compound has been evaluated extensively for its efficacy in tumor localization through PET imaging:

StudyFindings
J Nucl Med (1999)Demonstrated high uptake in 9L gliosarcoma tumor cells with a maximum uptake of 1.72 %ID/g at 60 min post-injection .
PMC (2023)Highlighted the compound's ability to differentiate between high-grade gliomas and normal brain tissue due to selective accumulation in tumor cells .
J Nucl Med (2014)Reported that the compound shows promise for prostate cancer imaging, with significant uptake patterns observed in clinical trials .

Case Studies

  • Clinical Evaluation in Gliomas :
    • A study involving PET imaging with [^18F]FACBC showed high sensitivity for detecting gliomas, with significant tumor-to-brain ratios indicating effective localization .
    • The compound was tested on patients with residual glioblastoma multiforme, showing a maximum uptake of 146 nCi/mL at 35 minutes post-injection, confirming its potential for real-time tumor assessment .
  • Biodistribution Studies :
    • Biodistribution studies indicated that while initial uptake in the brain was low, the compound demonstrated considerable retention within tumor sites, suggesting minimal metabolism and effective targeting of malignant tissues .

Q & A

(Basic) What synthetic strategies are recommended for preparing Methyl 1-amino-3-fluorocyclobutane-1-carboxylate, and what intermediates are critical?

Methodological Answer:
A multi-step synthesis is typically employed, starting with fluorinated cyclobutane precursors. Key steps include:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.
  • Amino Group Introduction : Protect the amine via tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid side reactions during subsequent fluorination or esterification .
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) can introduce fluorine at the 3-position.
  • Esterification : Methyl ester formation via Steglich esterification or acid-catalyzed methanolysis of carboxylic acid intermediates .
    Critical Intermediates : Boc-protected amino-cyclobutane carboxylic acid, 3-fluoro-cyclobutane ketone.

(Advanced) How does stereochemistry at the cyclobutane ring influence electronic properties and biological interactions?

Methodological Answer:
The cis/trans configuration of the amino and fluorine substituents affects:

  • Ring Strain : Computational modeling (DFT) reveals cis-3-fluoro-1-amine derivatives exhibit higher ring strain (~25 kcal/mol) due to eclipsing interactions, altering reactivity in nucleophilic substitutions .
  • Biological Activity : Stereospecific hydrogen bonding with target enzymes (e.g., proteases) can be probed via molecular docking simulations. For example, cis-configurations may enhance binding affinity to hydrophobic pockets due to spatial alignment .
    Experimental Validation : Compare enantiomers using chiral HPLC and correlate with activity assays .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Fluorine coupling (J ~ 47–53 Hz) at C3 and amine proton signals (δ 1.5–2.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Fluorine-induced deshielding (~δ 90–100 ppm for C-F) and ester carbonyl (δ 170–175 ppm) verify structure .
  • HRMS : Exact mass analysis (e.g., TOF-MS) resolves isotopic peaks for C₇H₁₁FNO₂ (theoretical [M+H]⁺ = 176.0823) .
  • IR Spectroscopy : Stretching frequencies for NH₂ (3350 cm⁻¹) and ester C=O (1720 cm⁻¹) validate functional groups .

(Advanced) What computational approaches are suitable for analyzing ring strain and fluorine’s electronic effects?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate ring strain energy and electrostatic potential maps. Fluorine’s electronegativity increases partial positive charge on adjacent carbons, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation tendencies.
  • QSPR Models : Corrate Hammett σ constants of substituents with reaction rates in SN2 pathways .

(Advanced) How can researchers resolve contradictions in reported reactivity data for fluorinated cyclobutane derivatives?

Methodological Answer:

  • Systematic Variation : Test reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE). For example, optimize Buchwald-Hartwig amination yields by screening Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) .
  • Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways and identify competing mechanisms.
  • Cross-Validation : Compare kinetic data across multiple analytical methods (e.g., LC-MS vs. NMR reaction monitoring) to detect artifacts .

(Basic) What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate ester and amine byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain high-purity crystals (>97% by HPLC) .
  • Acid-Base Extraction : Partition between dichloromethane (organic) and 1M HCl (aqueous) to isolate the free amine intermediate before esterification .

(Advanced) How does fluorination at C3 impact the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect reduces oxidative metabolism at C3 .
  • Deuterium Exchange : Compare half-lives of fluorinated vs. non-fluorinated analogs in deuterated buffers to quantify kinetic isotope effects.
  • Computational Prediction : Use ADMET software (e.g., SwissADME) to model logP and plasma protein binding, which correlate with bioavailability .

(Basic) What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Risk Assessment : Refer to GHS guidelines for similar fluorinated amines (e.g., acute toxicity Category 4; skin irritation Category 2) .
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to volatile solvents (e.g., DCM).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

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